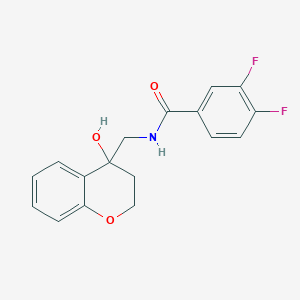

3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

Fluorescence Sensing and Imaging

The molecular structure modifications, like those in 3,4-difluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide, are crucial in regulating excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). These characteristics are significant in the development of fluorescent probes and organic radiation scintillators. Such compounds can be designed by extending the furan heterocycle and introducing a diethylamino group, leading to changes in absorption and emission spectra and modulating excited-state dynamic behaviors (Han et al., 2018).

Synthesis of Difluorinated Compounds

The synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides from rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers has been reported. This process is efficient and offers a new pathway for creating elaborate difluorinated compounds, potentially including structures like this compound (Cui et al., 2023).

Solvent Polarity Probing

Compounds structurally similar to this compound have been used in ultrasensitive fluorescent probes for detecting solvent polarity. The unique properties of these compounds, such as dramatic changes in fluorescence spectra in various solvents, allow for multiparametric analysis of solvent polarity (Ercelen et al., 2002).

Tyrosine Kinase Inhibitor Metabolism

The metabolism of structurally related antineoplastic tyrosine kinase inhibitors, such as flumatinib, involves processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The study of these metabolic pathways can provide insights into the behavior of similar compounds in the body (Gong et al., 2010).

Antioxidant Activity Assessment

Molecular structural analysis, including X-ray diffractions and DFT calculations, have been used to assess the antioxidant properties of compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide. This approach can be applied to similar compounds to determine their antioxidant activities (Demir et al., 2015).

properties

IUPAC Name |

3,4-difluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO3/c18-13-6-5-11(9-14(13)19)16(21)20-10-17(22)7-8-23-15-4-2-1-3-12(15)17/h1-6,9,22H,7-8,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAPCUCXFFXSBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=C(C=C3)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2721271.png)

![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B2721275.png)

amine](/img/structure/B2721276.png)

![N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B2721277.png)

![4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine](/img/structure/B2721278.png)

![N-Benzyl-3-azabicyclo[0.2.3]heptane](/img/structure/B2721284.png)

![Ethyl 5-(5-bromofuran-2-carboxamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2721288.png)

![N-(2,3-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2721289.png)